N-benzyl-1-[(2,4-dimethoxyphenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide
Description
N-benzyl-1-[(2,4-dimethoxyphenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide: is a complex organic compound that belongs to the piperidine class. This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyl, dimethoxyphenyl, and phenylethyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-benzyl-1-[(2,4-dimethoxyphenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O3/c1-34-28-14-13-27(29(21-28)35-2)23-31-18-16-26(17-19-31)30(33)32(22-25-11-7-4-8-12-25)20-15-24-9-5-3-6-10-24/h3-14,21,26H,15-20,22-23H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAZSRQSSTXKSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCC(CC2)C(=O)N(CCC3=CC=CC=C3)CC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-[(2,4-dimethoxyphenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Substitution Reactions: The piperidine ring is then subjected to substitution reactions to introduce the benzyl, dimethoxyphenyl, and phenylethyl groups. These reactions often involve the use of reagents like benzyl chloride, 2,4-dimethoxybenzyl chloride, and phenylethyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-[(2,4-dimethoxyphenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl, dimethoxyphenyl, or phenylethyl groups can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Sodium hydride, potassium carbonate
Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-benzyl-1-[(2,4-dimethoxyphenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-1-[(2,4-dimethoxyphenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: A stimulant of the piperidine class that acts as a potent and selective dopamine reuptake inhibitor.
Vanoxerine: Another piperidine derivative known for its dopamine reuptake inhibition properties.
GBR-12,935: A piperazine compound with similar biological activities.
Uniqueness
N-benzyl-1-[(2,4-dimethoxyphenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
